

# The Discovery and Development of Prexasertib Dimesylate (LY2606368): A Technical Overview

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## Compound of Interest

Compound Name: *Prexasertib dimesylate*

Cat. No.: *B15564124*

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## Abstract

**Prexasertib dimesylate** (LY2606368) is a potent and selective, second-generation, ATP-competitive small molecule inhibitor of the serine/threonine checkpoint kinases 1 and 2 (CHK1 and CHK2).[1][2] CHK1 is a critical transducer in the DNA Damage Response (DDR) pathway, a vital cellular network for maintaining genomic integrity.[3] In many cancer cells, which often harbor defects in other cell cycle checkpoints like p53, there is a heightened reliance on the CHK1-mediated checkpoint for survival, particularly under conditions of replicative stress.[4] Prexasertib exploits this dependency, inducing replication catastrophe and subsequent apoptosis in cancer cells.[5] This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical development of Prexasertib, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

## Introduction: Targeting the DNA Damage Response

The DDR is a complex signaling network that detects and responds to DNA damage, ensuring genomic stability. A key component of this network is the G2/M checkpoint, which prevents cells with damaged DNA from entering mitosis.[1] Checkpoint kinase 1 (CHK1) is a pivotal kinase in this checkpoint, activated by the upstream kinase ATR (Ataxia Telangiectasia and Rad3-related) in response to single-stranded DNA, which can arise from DNA damage or replication stress.[1] Once activated, CHK1 phosphorylates a range of downstream targets to orchestrate cell cycle arrest and facilitate DNA repair.[6]

Many tumor types exhibit increased levels of endogenous replication stress due to oncogene activity and often have a compromised G1 checkpoint, frequently due to p53 mutations.[4] This renders them highly dependent on the S and G2/M checkpoints, which are regulated by CHK1, for their survival. Inhibition of CHK1 in such cancer cells abrogates these checkpoints, forcing cells with damaged DNA into premature mitosis, a lethal event termed "replication catastrophe". [5][7] This synthetic lethal approach provides a therapeutic window for targeting cancer cells while sparing normal cells that have intact G1 checkpoint control.

## Discovery and Chemical Properties

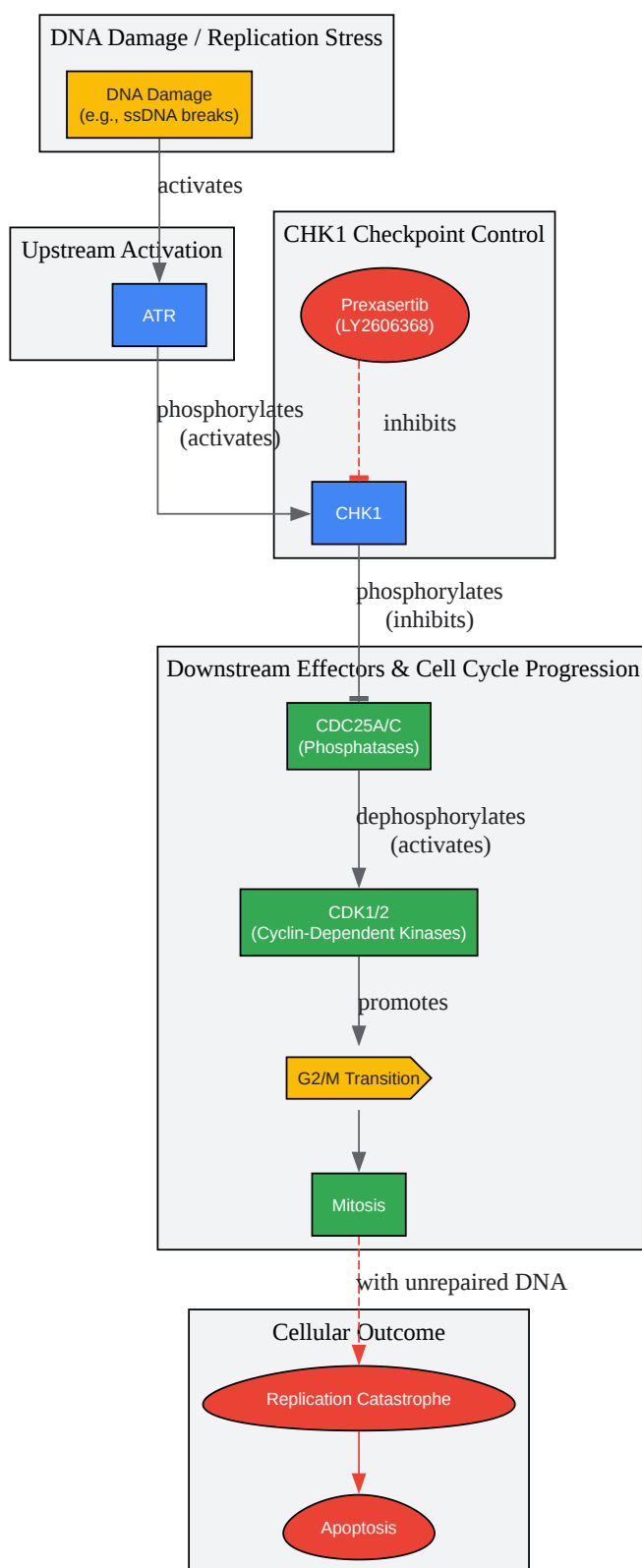
Prexasertib (LY2606368) was developed by Eli Lilly as a second-generation CHK1 inhibitor.[2] Its chemical structure consists of a cyanopyrazine group linked by an amine to a pyrazole core, which is further substituted with a 2,6-dialkoxyphenyl group bearing a pendant amine.[8]

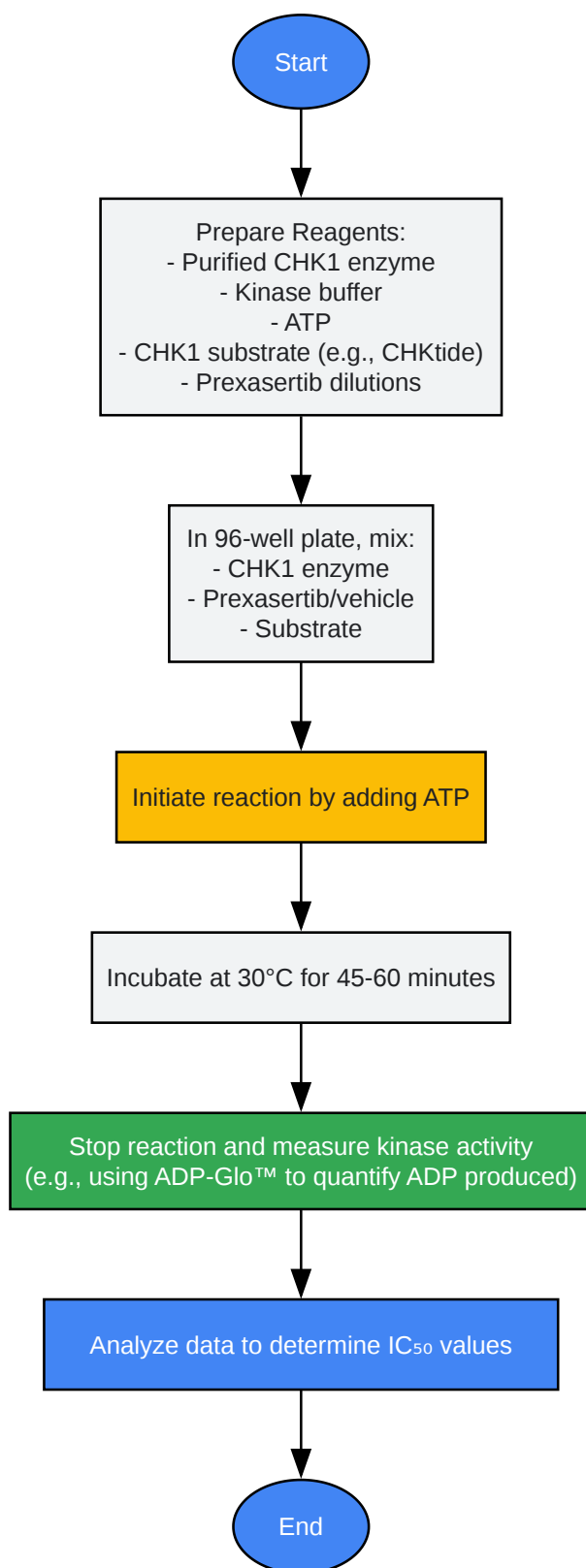
Chemical Name: 5-({5-[2-(3-Aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl}amino)-2-pyrazinecarbonitrile[9] Molecular Formula:  $C_{18}H_{19}N_7O_2$ [9] Molecular Weight: 365.40 g/mol [9]

Prexasertib is formulated as a dimesylate salt for clinical use.[10]

## Mechanism of Action

Prexasertib is an ATP-competitive inhibitor of CHK1 and, to a lesser extent, CHK2.[1][5] By binding to the ATP-binding pocket of CHK1, Prexasertib prevents its phosphorylation and activation. This leads to the downstream consequences illustrated in the signaling pathway below.





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